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Executive Summary

ACBI1 is a potent, selective, and cooperative heterobifunctional degrader targeting the ATPase
subunits of the BAF (SWI/SNF) chromatin remodeling complex, SMARCA2 and SMARCAA4, as
well as the PBAF-specific subunit PBRM1. Developed through a structure-based design
approach, ACBI1 functions as a Proteolysis Targeting Chimera (PROTAC), recruiting the von
Hippel-Lindau (VHL) E3 ubiquitin ligase to its target proteins, leading to their ubiquitination and
subsequent proteasomal degradation. This document provides a comprehensive overview of
the initial studies and discovery of ACBI1, detailing its mechanism of action, quantitative
efficacy, and the key experimental methodologies employed in its characterization.

Introduction: The Rationale for Targeting BAF
Complexes

The BAF (SWI/SNF) chromatin remodeling complexes are critical regulators of gene
expression, and their subunits are mutated in over 20% of human cancers.[1] These complexes
utilize the ATPase activity of either SMARCA2 or SMARCA4 to modulate chromatin structure.
[2] Notably, a synthetic lethal relationship exists between the two ATPases; cancers with
inactivating mutations in SMARCA4 are often dependent on the residual activity of SMARCA2
for survival.[3] This dependency presents a compelling therapeutic opportunity. However,
traditional small molecule inhibitors targeting the bromodomains of these ATPases have proven
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ineffective as the ATPase domain is the key functional component.[3] This challenge prompted
the development of a targeted protein degradation strategy, leading to the discovery of ACBI1.

[3]

The Discovery of ACBI1: A Structure-Based
PROTAC Design

ACBI1 was developed through a collaborative effort between the University of Dundee and
Boehringer Ingelheim, employing a sophisticated structure-based design strategy.[4][5] The
design of ACBI1 involved the rational optimization of a PROTAC molecule that could effectively
induce the formation of a stable ternary complex between the target protein's bromodomain
and the VHL E3 ligase.[4]

The development process began with a known ligand for the SMARCA2/4 bromodomains,
which was then linked to a VHL-binding ligand.[3] Through iterative cycles of co-crystallography
of the ternary complex, biophysical analysis, and chemical synthesis, the linker and the overall
molecular architecture were optimized to enhance cooperativity and cellular permeability.[3][4]
This meticulous, structure-guided approach rapidly led to the identification of ACBI1 as a highly
potent and selective degrader.[4]

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System

ACBI1 functions by co-opting the cell's natural protein disposal machinery. As a
heterobifunctional molecule, it simultaneously binds to the bromodomain of its target proteins
(SMARCA2, SMARCA4, and PBRM1) and the VHL E3 ubiquitin ligase.[6][7] This proximity
induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the
E3 ligase to the target protein.[5] The poly-ubiquitinated target protein is then recognized and
degraded by the proteasome.[2]
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ACBI1 demonstrates potent and selective degradation of its targets and exhibits significant
anti-proliferative effects in relevant cancer cell lines. The key quantitative metrics from initial
studies are summarized below.

Table 1: Degradation Potency of ACBI1

Treatment Time

Cell Line Target Protein DCso (nM)

(hours)
MV-4-11 SMARCA2 6 18
MV-4-11 SMARCA4 11 18
MV-4-11 PBRM1 32 18
NCI-H1568 SMARCA2 3.3 18
NCI-H1568 PBRM1 15.6 18

Data sourced from Farnaby et al., 2019.[2]

Table 2: Anti-proliferative Activity of ACBI1

Cell Line ICs0 (NM) Treatment Time (days)
MV-4-11 29 7

SK-MEL-5 77 7

NCI-H1568 68 3-7

Data sourced from Farnaby et al., 2019 and MedchemExpress.[2][8]

Experimental Protocols

The following sections detail the key experimental methodologies used in the initial
characterization of ACBI1.

Cell Lines and Culture

e MV-4-11 (Acute Myeloid Leukemia): Cultured in RPMI-1640 medium supplemented with 10%
fetal bovine serum (FBS) and 1% penicillin-streptomycin.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15581074?utm_src=pdf-body
https://www.benchchem.com/product/b15581074?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6600871/
https://www.benchchem.com/product/b15581074?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6600871/
https://www.medchemexpress.com/acbi1.html
https://www.benchchem.com/product/b15581074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e NCI-H1568 (Non-Small Cell Lung Cancer): Maintained in RPMI-1640 medium with 10% FBS
and 1% penicillin-streptomycin.

e SK-MEL-5 (Melanoma): Grown in Eagle's Minimum Essential Medium (EMEM)
supplemented with 10% FBS and 1% penicillin-streptomycin.

All cell lines were obtained from the American Type Culture Collection (ATCC), verified for
identity, and routinely tested for mycoplasma contamination.[2]

Protein Degradation Assays (Western Blotting)
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o Cell Lysis: Cells were treated with various concentrations of ACBI1 for the indicated times
(typically 18 hours).[2] Following treatment, cells were washed with ice-cold phosphate-
buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and
phosphatase inhibitors.

o Protein Quantification: The total protein concentration in the lysates was determined using a
bicinchoninic acid (BCA) protein assay.

o SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 pg) were
separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and
transferred to a polyvinylidene difluoride (PVDF) membrane.

e Immunoblotting: Membranes were blocked with 5% non-fat dry milk or bovine serum albumin
(BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
Membranes were then incubated with primary antibodies specific for SMARCA2, SMARCA4,
PBRM1, and a loading control (e.g., B-actin) overnight at 4°C.[2] After washing with TBST,
membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary
antibodies for 1 hour at room temperature.

o Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)
detection reagent and imaged using a digital imaging system.[10]
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Cell Viability Assay (CellTiter-Glo®)

Cell Seeding: Cells were seeded in 96-well opaque-walled plates at an appropriate density
and allowed to adhere overnight.

Compound Treatment: Cells were treated with a serial dilution of ACBI1 or vehicle control
(DMSO) for 3 to 7 days.[6]

ATP Measurement: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was
used to measure cell viability.[11] An equal volume of CellTiter-Glo® reagent was added to
each well, and the plate was incubated for 10 minutes at room temperature to stabilize the
luminescent signal.[12]

Data Analysis: Luminescence was measured using a plate reader. The half-maximal
inhibitory concentration (ICso) values were calculated from the dose-response curves.

Apoptosis Assay

Apoptosis induction by ACBI1 was assessed in cell lines such as SK-MEL-5.[13]

Treatment: SK-MEL-5 cells were treated with ACBI1 (e.g., 0.3 uM) for various time points
(e.g., up to 100 hours).[8][13]

Real-time Monitoring: Real-time measurement of apoptosis was performed using an
IncuCyte® system with a caspase-3/7 green apoptosis reagent.[13]

Flow Cytometry: Alternatively, apoptosis was quantified by flow cytometry after staining cells
with Annexin V and propidium iodide (PI).[14]

Western Blotting for Apoptosis Markers: Induction of apoptosis was also confirmed by
Western blotting for cleaved PARP and cleaved caspase-3.[2]

Proteomics Analysis

The selectivity of ACBI1 was assessed using an unbiased, quantitative proteomics approach.

[4]
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o Sample Preparation: MV-4-11 cells were treated with ACBI1 (333 nM) or DMSO for 8 hours.
[2] Cells were harvested, and proteins were extracted and digested into peptides.

 |sobaric Labeling: Peptides were labeled with multiplexed isobaric tags (e.g., TMT or
iTRAQ).[4]

o LC-MS/MS Analysis: The labeled peptides were fractionated and analyzed by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).[15]

» Data Analysis: The resulting data was processed to identify and quantify thousands of
proteins across the different treatment conditions, allowing for the assessment of ACBI1's
proteome-wide selectivity.[4]

Conclusion

The discovery of ACBI1 represents a landmark achievement in the targeting of previously
"undruggable” components of the BAF complex. The use of a structure-based design approach
enabled the rapid development of a highly potent and selective PROTAC degrader. The initial
studies have robustly characterized its mechanism of action and demonstrated its therapeutic
potential in cancer cell models dependent on BAF complex integrity. ACBI1 serves as a
valuable chemical probe for further elucidating the biology of the BAF complex and as a
foundational molecule for the development of novel cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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